molecular formula C23H15ClN4O2 B2998642 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one CAS No. 1291855-48-5

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one

Cat. No.: B2998642
CAS No.: 1291855-48-5
M. Wt: 414.85
InChI Key: OORMWIFMONDSNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one (hereafter referred to as the target compound) features a phthalazinone core substituted with a 1,2,4-oxadiazole ring bearing a 3-chlorophenyl group at position 3 and a 2-methylphenyl group at position 2.

Key structural attributes:

  • Molecular formula: C22H13ClN4O2 (as inferred from analog data) .
  • Substituent effects: The 3-chlorophenyl group enhances lipophilicity and electronic effects, while the 2-methylphenyl group introduces steric bulk.

Properties

IUPAC Name

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O2/c1-14-7-2-5-12-19(14)28-23(29)18-11-4-3-10-17(18)20(26-28)22-25-21(27-30-22)15-8-6-9-16(24)13-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORMWIFMONDSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one is a derivative of phthalazinone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anti-cancer properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H11ClN4O4
  • Molecular Weight : 334.71 g/mol
  • Chemical Structure :
C14H11ClN4O4\text{C}_{14}\text{H}_{11}\text{Cl}\text{N}_{4}\text{O}_{4}

Anticancer Properties

Recent studies have highlighted the anticancer potential of phthalazinone derivatives, including the compound . Key findings include:

  • Cell Viability and Proliferation : The compound demonstrated significant anti-proliferative effects against various cancer cell lines, including liver (HepG2) and breast (MCF-7) cancer cells. In vitro assays indicated that it selectively inhibited cancer cell growth while sparing normal fibroblasts (WI-38) .
  • Mechanism of Action : The anticancer effects were associated with:
    • Cell Cycle Arrest : The compound induced cell cycle arrest at the G2/M phase.
    • Apoptosis Induction : It promoted apoptosis through upregulation of pro-apoptotic markers such as p53 and caspase 3 while downregulating cyclin-dependent kinase 1 (cdk1) .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been investigated:

  • MAPK and Topoisomerase II Inhibition : The compound inhibited MAPK and Topo II at submicromolar concentrations, suggesting a dual mechanism that may enhance its anticancer efficacy .

Study 1: Synthesis and Evaluation

A study synthesized several derivatives of phthalazinone, including the target compound. The evaluation included:

  • Synthetic Methodology : Both conventional and ultrasonic methods were employed to optimize yields.
  • Biological Evaluation : Compounds were tested for their cytotoxicity against HepG2 and MCF-7 cells, revealing that the target compound exhibited superior anti-proliferative activity compared to other derivatives .

Study 2: Molecular Docking Studies

Molecular docking studies were conducted to predict the binding affinity of the compound to various biological targets:

  • Binding Affinity : The docking results indicated strong interactions with targets implicated in cancer progression, supporting experimental findings regarding its anticancer properties .

Comparative Analysis of Biological Activities

CompoundAnticancer ActivityApoptosis InductionEnzyme Inhibition
Target CompoundHighYesMAPK, Topo II
Other DerivativesModeratePartialLimited

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phthalazinone-Oxadiazole Derivatives

4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one (CAS 1291832-17-1)
  • Molecular formula : C22H13ClN4O2
  • Key differences : The 2-methylphenyl group in the target compound is replaced with a simple phenyl group.
  • Implications : The methyl group in the target compound may improve metabolic stability or alter binding pocket interactions due to steric effects .
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one (CAS 1185078-16-3)
  • Molecular formula : C23H16N4O2
  • Key differences : The 3-chlorophenyl group is replaced with a 3-methylphenyl substituent.
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one (CAS 1291862-31-1)
  • Key differences : Bromine replaces chlorine at the phenyl position.
  • Implications : Bromine’s larger atomic radius and higher molecular weight may enhance van der Waals interactions in hydrophobic binding pockets but could reduce metabolic stability due to slower enzymatic cleavage .

Derivatives with Complex Substituents

2-(3-Chlorophenyl)-4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
  • Key differences : The oxadiazole ring is substituted with a 4-ethoxy-3-methoxyphenyl group.

TRP Channel Antagonists with Oxadiazole Moieties

Compound 52 (from )
  • Structure: Features a trifluoromethylthiazole-oxadiazole-phthalazinone hybrid.
  • Key differences : Incorporates a thiazole ring and trifluoromethyl group.
  • Implications : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, which may improve receptor binding compared to the target compound’s chloro substituent .
Compound 46 (from )
  • Structure : 4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one.
  • Key differences: Replaces phthalazinone with a benzimidazolone core and uses a phenethyl linker.
  • Implications : The phenethyl linker may increase conformational flexibility, affecting binding kinetics .

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Key Substituents
Target Compound ~400.8 ~3.5 3-ClPh, 2-MePh
CAS 1291832-17-1 400.8 ~3.4 3-ClPh, Ph
CAS 1185078-16-3 380.4 ~2.8 3-MePh, Ph
Compound 52 () 492.05 ~4.1 CF3, thiazole

Notes:

  • Chlorine and bromine substituents increase LogP (lipophilicity), enhancing membrane permeability but risking solubility issues.
  • Methyl and methoxy groups reduce LogP, favoring aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.